![molecular formula C9H7Cl2NO B2379664 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile CAS No. 1247075-51-9](/img/structure/B2379664.png)
3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in various physiological processes, including neurotransmission, energy metabolism, and immune response. Adenosine receptors are widely distributed throughout the body and are involved in many physiological and pathological conditions, such as inflammation, ischemia, and cancer. Therefore, the development of selective adenosine receptor ligands has become an active area of research in the pharmaceutical industry.
Scientific Research Applications
Antibacterial Agents
A study by Sheikh, Ingle, and Juneja (2009) explored the synthesis of related compounds, such as 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which demonstrated antibacterial efficacy against both gram-negative and gram-positive bacteria. This suggests potential use in the development of novel antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Herbicidal and Fungicidal Properties
Qadeer et al. (2007) reported on 3-(dichlorophenyl)isocoumarins, which showed significant herbicidal and fungicidal activities. These findings indicate potential applications in agriculture for pest control (Qadeer, Rama, Fan, Liu, & Liu, 2007).
Material Science and Crystallography
Zhao et al. (2009) synthesized a compound with structural similarities to 3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile and analyzed its crystal structure, indicating applications in material science and crystallography (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, & Zhu, Guo-Nian, 2009).
Conductive Polymer Films
Research by Zhu et al. (2011) on the fabrication of conductive polymer films, utilizing components like 3,4-ethylenedioxythiophene, suggests potential applications in electronics and materials science (Zhu, Gao, Li, Yin, & Wang, 2011).
Photodegradation Studies
Czaplicka and Kaczmarczyk (2006) studied the photodegradation of chlorophenols, which could be relevant for environmental science and pollution control (Czaplicka & Kaczmarczyk, 2006).
Mechanism of Action
Target of Action
It’s structurally similar to propanil, an anilide herbicide . Propanil’s main use is for the control of broad-leaved and grass weeds in rice, and its mode of action is via the inhibition of Hill reaction in photosynthetic electron transfer (photosystem II [PSII]) .
Mode of Action
Based on its structural similarity to propanil, it might also inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . This interrupts the photosynthetic electron transport chain, thus reducing the ability of the plant to turn light energy into chemical energy .
Biochemical Pathways
As a potential psii inhibitor, it could disrupt the photosynthetic electron transport chain, affecting the plant’s ability to convert light energy into chemical energy .
Pharmacokinetics
Similar compounds like propanil are primarily metabolized in the liver and excreted renally .
Result of Action
As a potential psii inhibitor, it could lead to a reduction in the plant’s ability to convert light energy into chemical energy, affecting growth and development .
Action Environment
Similar compounds like propanil have been noted for their persistence in soil and aquatic environments . Factors such as temperature, pH, and presence of other organisms could potentially influence its action and stability.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-3-hydroxypropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNXEHDMZHGOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-3-hydroxypropanenitrile |
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